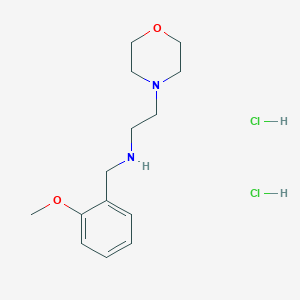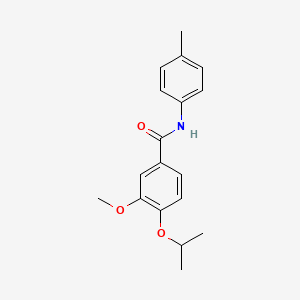
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as F13714, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride acts as a partial agonist at both serotonin and dopamine receptors, meaning it can activate these receptors to a certain extent but not fully. This mechanism of action is thought to contribute to its anxiolytic and antidepressant effects. N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has also been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been shown to have low toxicity and good bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride is its potential therapeutic applications in the treatment of various neurological disorders. It has also been shown to have low toxicity and good bioavailability. One limitation of N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride is its partial agonist activity, which may limit its therapeutic efficacy compared to full agonists.
Direcciones Futuras
Future research on N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride could focus on its potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. It could also investigate the effects of N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride on other neurotransmitter systems, such as the GABAergic system. Additionally, future research could explore the development of more potent and selective partial agonists for serotonin and dopamine receptors.
Métodos De Síntesis
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride can be synthesized through a multistep process starting with the reaction of 2-methoxybenzylamine with ethyl 2-bromoacetate to form N-(2-methoxybenzyl)-2-bromoacetamide. The bromine atom is then replaced with a morpholine ring through a substitution reaction with morpholine. The resulting compound is then reduced with hydrogen gas using a palladium catalyst to yield N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride dihydrochloride.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has been found to have affinity for serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has also been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-17-14-5-3-2-4-13(14)12-15-6-7-16-8-10-18-11-9-16;;/h2-5,15H,6-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYXRRRYXUOVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5494760.png)
![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5494768.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5494774.png)
![5-bromo-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5494782.png)
![3-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-1H-indole](/img/structure/B5494783.png)
![2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5494790.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5494808.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5494824.png)
![N-(3,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494842.png)


![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494860.png)